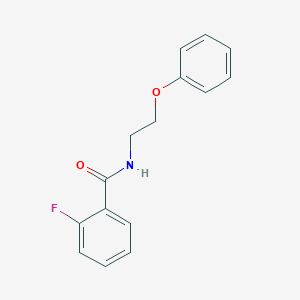
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide" is an organic molecule commonly utilized in various scientific disciplines. Its structure includes a pyrimidine ring substituted with a dimethylamino group and a methyl group, attached to a benzenesulfonamide moiety with difluorinated positions. This combination of functional groups endows the compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis techniques. One possible synthetic route includes:
Formation of 2,4-Difluorobenzenesulfonamide: : This starting material can be synthesized through sulfonation of 2,4-difluorobenzene followed by amination reactions.
Dimethylamino Group Incorporation: : The pyrimidine ring is substituted with the dimethylamino group via nucleophilic substitution reactions.
Coupling Reactions: : The final step involves coupling the substituted pyrimidine ring with the benzenesulfonamide derivative using a suitable linker and appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial-scale production typically employs flow chemistry techniques and automated synthesis platforms to ensure high yield, purity, and cost-effectiveness. This approach minimizes reaction times and allows for precise control over reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific positions on the pyrimidine ring or the dimethylamino group.
Reduction: : Reduction reactions typically target the nitro group (if present) on the pyrimidine ring.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Common reagents include sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Halogenated solvents and catalytic amounts of acid or base.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Hydroxylated or ketone derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzenesulfonamide derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
This compound is instrumental in various research domains due to its versatile chemical properties:
Chemistry: : Used as a building block for synthesizing more complex molecules and in organometallic chemistry.
Biology: : Functions as a ligand in binding studies and is used in enzyme inhibition assays.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: : Applied in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for this compound often involves:
Binding to Molecular Targets: : Such as enzymes or receptors, altering their activity.
Pathways Involved: : It may inhibit specific enzymatic pathways critical for cellular functions, leading to therapeutic effects.
Comparación Con Compuestos Similares
When compared to other similar compounds like:
N-((2-(dimethylamino)-6-ethylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
N-((2-(diethylamino)-6-methylpyrimidin-4-yl)methyl)-2,4-difluorobenzenesulfonamide
This compound stands out due to its precise substitution pattern, providing distinct reactivity and biological activity. Its dimethylamino group offers unique electronic properties that can significantly affect its interaction with biological targets.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O2S/c1-9-6-11(19-14(18-9)20(2)3)8-17-23(21,22)13-5-4-10(15)7-12(13)16/h4-7,17H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVYKJPYTPZOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Fluoro-4-methylphenyl)-6-methyl-4-(thiomorpholin-4-YL)pyrazolo[1,5-A]pyrazine-2-carboxamide](/img/structure/B2521010.png)


![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)

![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)




![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)
